molecular formula C15H19N3O B2544588 N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide CAS No. 686736-42-5

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide

Cat. No. B2544588
CAS RN: 686736-42-5
M. Wt: 257.337
InChI Key: QIUMIJDNAJXKQC-UHFFFAOYSA-N
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Description

“N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” is a chemical compound with the CAS Number: 313508-78-0 . It has a molecular weight of 217.27 . It is also known as N-[3-(1H-benzimidazol-2-yl)propyl]acetamide .


Synthesis Analysis

The synthesis of imidazole containing compounds like “N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” has been a topic of interest in the field of medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The Inchi Code for “N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” is 1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) .


Physical And Chemical Properties Analysis

“N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” is a powder that is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for “N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” includes several hazard statements such as H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” and similar compounds could involve further exploration of their potential therapeutic applications. Given the broad range of biological activities demonstrated by imidazole containing compounds , there is potential for the development of novel drugs to address various health conditions.

properties

IUPAC Name

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-11-18-14-8-5-4-7-13(14)17-15(18)9-6-10-16-12(2)19/h3-5,7-8H,1,6,9-11H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMIJDNAJXKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide

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